molecular formula C12H15N3 B8068506 (R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine CAS No. 1373232-25-7

(R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine

Cat. No.: B8068506
CAS No.: 1373232-25-7
M. Wt: 201.27 g/mol
InChI Key: WZDNLLJTIXLGDY-SNVBAGLBSA-N
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Description

®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine is a chiral amine compound characterized by the presence of a benzyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole ring.

    Chiral Amine Formation:

Industrial Production Methods

In an industrial setting, the production of ®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group or the pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce benzyl alcohols.

Scientific Research Applications

®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The chiral nature of the compound can result in different interactions with chiral environments, leading to enantioselective effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine: The enantiomer of the compound, which may have different biological activities.

    1-Benzyl-1H-pyrazol-4-yl-methanol: A related compound with a hydroxyl group instead of an amine.

    1-Benzyl-1H-pyrazol-4-yl-acetic acid: A compound with a carboxylic acid group.

Uniqueness

®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine is unique due to its chiral nature and the presence of both a benzyl group and a pyrazole ring. These structural features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1R)-1-(1-benzylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDNLLJTIXLGDY-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN(N=C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186209
Record name 1H-Pyrazole-4-methanamine, α-methyl-1-(phenylmethyl)-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-25-7
Record name 1H-Pyrazole-4-methanamine, α-methyl-1-(phenylmethyl)-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanamine, α-methyl-1-(phenylmethyl)-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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